2-Acetamido-5-methylthiazole

Descripción general

Descripción

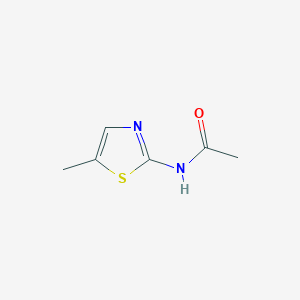

2-Acetamido-5-methylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-5-methylthiazole typically involves the reaction of 2-amino-5-methylthiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

2-amino-5-methylthiazole+acetic anhydride→this compound+acetic acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions: 2-Acetamido-5-methylthiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anticancer Activity

Research has shown that 2-acetamido-5-methylthiazole derivatives exhibit potent anticancer properties. For instance, derivatives synthesized from 2-amino-5-methylthiazole demonstrated selective cytotoxicity against various cancer cell lines. One study reported that specific derivatives had IC50 values indicating strong anticancer activity against human lung adenocarcinoma cells and mouse embryoblast cells .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound 19 | A549 | 23.30 ± 0.35 | Strong selectivity |

| Compound 20 | U251 | <30 | High activity |

Mechanism of Action

The mechanism involves electrophilic and nucleophilic substitutions at specific positions on the thiazole ring, contributing to its biological activity against cancer cells.

Antimicrobial Properties

The compound has been explored for its antimicrobial and antifungal properties. It is used as an intermediate in synthesizing various antibiotics and antifungal agents. The thiazole moiety is known to enhance the efficacy of these agents against resistant strains of bacteria .

| Application | Target Organisms | Efficacy |

|---|---|---|

| Antibiotics | Gram-positive/negative bacteria | Effective against resistant strains |

| Antifungals | Fungi (Candida species) | Significant inhibition |

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in developing agrochemicals, particularly pesticides and herbicides. Its role as an intermediate allows for the synthesis of compounds that enhance crop protection against pests and diseases .

Biochemical Research

This compound is also significant in biochemical research for modifying proteins and enzymes, aiding in the study of enzyme activity and protein interactions. It serves as a valuable tool in understanding biochemical pathways and developing diagnostic reagents .

Material Science

In material science, this compound is employed to create specialty polymers with unique properties that enhance performance in various industrial applications. Its chemical structure allows it to be integrated into materials that require specific mechanical or chemical characteristics .

Case Studies

Case Study: Anticancer Activity Evaluation

A recent study synthesized novel thiazole derivatives based on this compound and assessed their anticancer activity using the MTT assay across multiple cancer cell lines, including MCF-7 and HeLa. The results indicated several derivatives with promising activity profiles, suggesting further exploration for therapeutic applications .

Case Study: Agricultural Applications

Another investigation focused on the synthesis of new agrochemicals from this compound derivatives. The study highlighted the effectiveness of these compounds in controlling pest populations while minimizing environmental impact, showcasing their potential for sustainable agricultural practices .

Mecanismo De Acción

The mechanism of action of 2-Acetamido-5-methylthiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of microbial metabolic pathways.

Comparación Con Compuestos Similares

2-Amino-5-methylthiazole: A precursor in the synthesis of 2-Acetamido-5-methylthiazole.

2-Acetamido-4-methylthiazole: A structural isomer with different biological activities.

2-Acetamido-5-phenylthiazole: A derivative with a phenyl group at the C-5 position, exhibiting distinct properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamido group at the C-2 position and methyl group at the C-5 position contribute to its stability and reactivity, making it a valuable compound in various research fields.

Actividad Biológica

2-Acetamido-5-methylthiazole is a heterocyclic organic compound belonging to the thiazole family, characterized by its five-membered ring structure containing carbon, sulfur, and nitrogen atoms. This compound has garnered attention due to its diverse biological activities, making it a subject of extensive research in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Thiazole derivatives, including this compound, have shown potent inhibitory effects against various bacterial and fungal strains. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been found to selectively inhibit the growth of several human cancer cell lines. Mechanistically, it may interfere with cellular signaling pathways involved in cancer progression, particularly through the inhibition of receptor tyrosine kinases such as PDGF receptors .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response, with IC50 values showing significant potency against HeLa and HepG2 cells. This suggests that the compound could be further explored as a potential anticancer therapeutic .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antidiabetic Activity

Recent studies have also highlighted the antidiabetic potential of thiazole derivatives. This compound may enhance insulin sensitivity and reduce blood glucose levels, making it a candidate for further research in diabetes management .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Substitution: The compound can undergo electrophilic substitution at the C-5 position of the thiazole ring.

- Nucleophilic Substitution: Nucleophilic substitution can occur at the C-2 position, allowing for diverse chemical reactivity.

- Enzyme Inhibition: It may inhibit key enzymes involved in cancer progression and inflammation, such as PDGF receptor kinases .

Pharmacokinetics

Studies on the pharmacokinetics of this compound indicate that it is metabolized in vivo, with varying bioavailability depending on the route of administration. Its solubility profile suggests that it is more soluble in organic solvents than in water, which could affect its absorption and distribution in biological systems .

Data Summary Table

| Biological Activity | Evidence Level | Key Findings |

|---|---|---|

| Antimicrobial | High | Effective against Staphylococcus aureus and E. coli |

| Anticancer | Moderate | Cytotoxic effects on HeLa and HepG2 cells |

| Anti-inflammatory | Moderate | Inhibits pro-inflammatory cytokines |

| Antidiabetic | Emerging | Enhances insulin sensitivity |

Future Directions

Given its promising biological activities, future research on this compound should focus on:

- In Vivo Studies: Conducting animal studies to evaluate efficacy and safety profiles.

- Mechanistic Studies: Elucidating detailed molecular mechanisms underlying its biological effects.

- Formulation Development: Exploring drug formulation strategies to enhance bioavailability and therapeutic outcomes.

Propiedades

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-7-6(10-4)8-5(2)9/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAPKQNASNXGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305403 | |

| Record name | 2-Acetamido-5-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61996-32-5 | |

| Record name | 61996-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-5-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research primarily focuses on nitration reactions. Can 2-acetamido-5-methylthiazole undergo nitration, and if so, where does the nitro group attach?

A1: Yes, the research demonstrates that this compound can be nitrated []. The study reveals that despite having an acetamido group, the compound undergoes nitration at the three position of the thiazole ring. This suggests that this compound can exist in a tautomeric form, transitioning from the acetamido to the acetimido group, allowing for nitration at the three position.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.